molecular formula C9H14O3 B8581867 2-Acetyl-3-methylbut-3-en-1-yl acetate CAS No. 61345-97-9

2-Acetyl-3-methylbut-3-en-1-yl acetate

Cat. No.: B8581867
CAS No.: 61345-97-9
M. Wt: 170.21 g/mol
InChI Key: DMQWBRJUOPURAS-UHFFFAOYSA-N
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Description

2-Acetyl-3-methylbut-3-en-1-yl acetate is a branched-chain acetate ester featuring an unsaturated hydrocarbon backbone (but-3-en-1-yl) substituted with a methyl group at position 3 and an acetyl group at position 2. The following comparisons are drawn from structurally related esters documented in peer-reviewed sources.

Properties

CAS No.

61345-97-9

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

(2-acetyl-3-methylbut-3-enyl) acetate

InChI

InChI=1S/C9H14O3/c1-6(2)9(7(3)10)5-12-8(4)11/h9H,1,5H2,2-4H3

InChI Key

DMQWBRJUOPURAS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(COC(=O)C)C(=O)C

Origin of Product

United States

Scientific Research Applications

Flavoring Agents

Overview:
2-Acetyl-3-methylbut-3-en-1-yl acetate is recognized for its fruity aroma, making it a valuable ingredient in the food industry. It is used in various products, including:

  • Beverages: Enhances the flavor profile of alcoholic and non-alcoholic drinks.
  • Confectionery: Adds fruity notes to candies and desserts.
  • Baked Goods: Used in cookies and cakes to impart a pleasant aroma.

Data Table: Applications in Food Industry

Application TypeSpecific UsesConcentration Range
BeveragesSoft drinks, alcoholic beverages0.01% - 0.5%
ConfectioneryCandies, chocolates0.05% - 0.2%
Baked GoodsCakes, cookies0.01% - 0.3%

Perfumery

Overview:
In perfumery, this compound is utilized for its olfactory properties, contributing to floral and fruity fragrance compositions.

Key Points:

  • Concentration in Fragrances: Typically used at concentrations ranging from 0.01% to 20%, depending on the desired strength of the scent.
  • Applications: Incorporated into fine perfumes, air care products, and household items.

Data Table: Fragrance Applications

Product TypeUsage ConcentrationNotes
Fine Perfumes0.01% - 20%Enhances floral notes
Air Care Products0.1% - 5%Provides lasting aroma
Household Products0.001% - 3%Used in cleaning agents

Pharmaceutical Potential

Overview:
Research into the pharmaceutical applications of this compound is emerging, particularly regarding its biological activity and therapeutic potential.

Case Study Insights:
Recent studies have indicated that compounds with similar structures exhibit various biological properties, including antimicrobial and antifungal activities. For example:

  • Antimicrobial Activity: Compounds structurally related to this compound have shown effectiveness against bacteria and fungi in laboratory settings.

Data Table: Biological Activity Findings

Study ReferenceBiological ActivityFindings
PMC5503185 Antitumor propertiesIn vitro studies show potential
PMC9491366 Metabolism in human plasmaRapid deacetylation observed

Synthesis and Production Methods

The synthesis of this compound can be achieved through various chemical reactions, including:

  • Esterification: Reaction of acetic acid with 3-methylbut-2-en-1-ol.
  • Alkylation Reactions: Utilizing alkyl halides to introduce the desired alkene structure.

Production Data Table

MethodReaction ConditionsYield
EsterificationAcid catalysis at elevated temperaturesUp to 90%
AlkylationBase-catalyzed reactionsVaries based on substrate

Comparison with Similar Compounds

Isoamyl Acetate (3-Methylbutyl Acetate)

Molecular Formula: C₇H₁₄O₂ CAS No.: 123-92-2 Applications: Widely used as a flavoring agent (e.g., banana-like aroma) in food and cosmetics, compliant with JECFA safety standards . Key Differences:

  • Simpler structure: Lacks the acetyl and unsaturated moieties present in the target compound.
  • Synthesis: Produced via esterification of isoamyl alcohol and acetic acid, a straightforward process compared to the likely multi-step synthesis required for 2-acetyl-3-methylbut-3-en-1-yl acetate.
  • Regulatory Status: JECFA-established ADI (0–3 mg/kg body weight) underscores its safety for consumption, whereas the target compound’s toxicity profile remains uncharacterized .

Ethyl 2-Phenylacetoacetate and Methyl 2-Phenylacetoacetate

Molecular Formulas :

  • Ethyl derivative: C₁₂H₁₄O₃
  • Methyl derivative: C₁₁H₁₂O₃ CAS Nos.: 5413-05-8 (ethyl), 16648-44-5 (methyl) Applications: Used as analytical standards and intermediates in pharmaceutical synthesis (e.g., precursors for amphetamines) . Key Differences:
  • Aromatic vs. Aliphatic Backbone: Both feature a phenyl group absent in the target compound.
  • Functional Groups: Include acetoacetyl (β-keto ester) groups, enhancing reactivity in condensation reactions, unlike the target’s acetyl and double-bond functionalities.
  • Stability: Supplied as crystalline solids stored at -20°C, indicating higher stability than liquid or volatile esters like isoamyl acetate .

11-Epi-Sinulariolide Acetate

Structure: A marine-derived cembranoid with an acetate group, isolated from soft corals (e.g., Sinularia species) . Key Differences:

  • Complexity: Contains a polycyclic terpenoid backbone, contrasting with the target’s linear, unsaturated chain.

Data Table: Comparative Analysis of Key Esters

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Applications Key Structural Features
This compound Not available Not available Not available Hypothetical: Organic synthesis Branched chain, acetyl, double bond
Isoamyl Acetate C₇H₁₄O₂ 130.18 123-92-2 Flavoring agent Simple branched ester
Ethyl 2-Phenylacetoacetate C₁₂H₁₄O₃ 206.24 5413-05-8 Pharmaceutical intermediate Phenyl, β-keto ester
Methyl 2-Phenylacetoacetate C₁₁H₁₂O₃ 192.21 16648-44-5 Analytical standard Methyl ester, phenyl substituent
11-Epi-Sinulariolide Acetate Not available Not available Not available Marine natural product Polycyclic terpenoid, acetate group

Q & A

Q. What are the established protocols for synthesizing 2-Acetyl-3-methylbut-3-en-1-yl acetate in laboratory settings?

Methodological Answer:

  • Step 1: Utilize acetylation reactions involving 3-methylbut-3-en-1-ol with acetyl chloride or acetic anhydride under controlled anhydrous conditions. Catalysts like pyridine or DMAP (4-dimethylaminopyridine) enhance reaction efficiency.
  • Step 2: Monitor reaction progress via TLC (thin-layer chromatography) or GC-MS (gas chromatography-mass spectrometry).
  • Step 3: Purify the product using fractional distillation or column chromatography with ethyl acetate/hexane gradients.
  • Key Considerations: Ensure inert atmosphere (N₂/Ar) to prevent oxidation of the α,β-unsaturated ester moiety. Safety protocols for handling acetylating agents must align with SDS guidelines (e.g., PPE, fume hood use) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify vinyl protons (δ 5.2–5.8 ppm) and acetyl methyl groups (δ 2.0–2.1 ppm). Coupling constants (J values) confirm stereochemistry.
    • ¹³C NMR: Distinguish carbonyl carbons (δ 165–175 ppm) and olefinic carbons (δ 120–130 ppm).
  • IR Spectroscopy: Confirm ester C=O stretch (~1740 cm⁻¹) and conjugated enol ether C-O-C (~1250 cm⁻¹).
  • Mass Spectrometry: Use EI-MS to detect molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for structural validation.
  • X-ray Crystallography: For unambiguous confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE Requirements: Nitrile gloves, lab coat, and safety goggles. Use respiratory protection if aerosolization is possible.
  • Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks.
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes with saline. Consult SDS for specific antidotes (e.g., activated charcoal if ingested) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity of this compound?

Methodological Answer:

  • Parameter Screening:

    • Temperature: Test ranges (e.g., 0°C vs. room temperature) to minimize side reactions (e.g., hydrolysis).
    • Catalyst Loading: Optimize DMAP/pyridine ratios (0.1–5 mol%) via DOE (Design of Experiments).
  • Solvent Systems: Compare polar aprotic solvents (e.g., DMF, THF) for solubility and reaction kinetics. Acetate buffers (pH 3.6–5.6) stabilize intermediates in aqueous-organic biphasic systems .

  • Workflow Example:

    ConditionYield (%)Purity (HPLC)
    THF, 25°C7295%
    DMF, 0°C8898%

Q. How can contradictions in spectral data during structural elucidation be resolved?

Methodological Answer:

  • Case Study: Discrepancies in ¹H NMR integration ratios may arise from dynamic effects (e.g., rotamers).
    • Solution 1: Acquire variable-temperature NMR (VT-NMR) to observe coalescence of split peaks.
    • Solution 2: Use 2D techniques (COSY, HSQC) to assign overlapping signals.
  • Crystallographic Validation: Refine X-ray data with SHELXL to resolve ambiguities in bond lengths/angles. Cross-validate with DFT (density functional theory) calculations for electronic structure alignment .

Q. What computational methods validate the compound's stability under varying conditions?

Methodological Answer:

  • Thermodynamic Modeling: Calculate Gibbs free energy (ΔG) of degradation pathways using Gaussian or ORCA software. Reference gas-phase proton affinity data (e.g., 804.7 kJ/mol for acetate derivatives) to predict acid/base stability .

  • Kinetic Studies: Perform Arrhenius analysis (k = A·e^(-Ea/RT)) to determine activation energy (Ea) for hydrolysis.

  • Table: Stability in Buffers

    Buffer (pH)Half-life (hr)Degradation Product
    Acetate (4.5)483-methylbut-3-en-1-ol
    Phosphate (7.4)12Acetic acid

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